7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and fluorine substituents on the pyrrolo[2,3-c]pyridine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a brominated pyridine derivative with a fluorinated pyrrole can yield the desired compound through a series of cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: Further cyclization reactions can modify the core structure to produce novel compounds.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is explored as a potential inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with different substituents.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to the pyridine core.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups.
Uniqueness
7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and can lead to unique interactions with biological targets .
Properties
Molecular Formula |
C7H6BrFN2 |
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Molecular Weight |
217.04 g/mol |
IUPAC Name |
7-bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H6BrFN2/c8-7-6-4(1-2-10-6)5(9)3-11-7/h3,10H,1-2H2 |
InChI Key |
AETBPZFYFGBOPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=CN=C2Br)F |
Origin of Product |
United States |
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